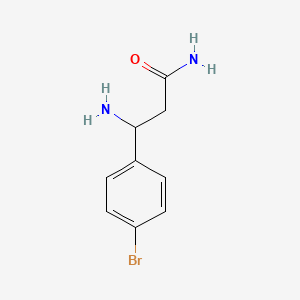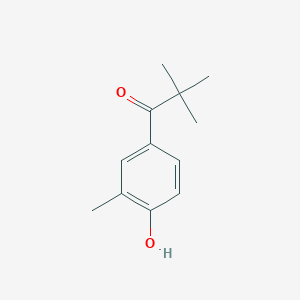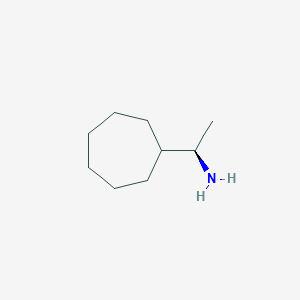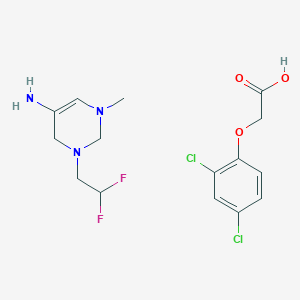![molecular formula C11H21NO B13318213 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13318213.png)
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-1-oxa-5-azaspiro[55]undecane is a spirocyclic compound characterized by its unique structural framework, which includes both oxygen and nitrogen atoms within its spiro ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable method for large-scale synthesis, provided that the reaction conditions are optimized for industrial applications.
化学反応の分析
Types of Reactions
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more hydrogenated forms of the compound.
科学的研究の応用
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between spirocyclic structures and biological molecules.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique structural properties.
作用機序
The mechanism of action of 3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter required for the survival of the bacterium . The compound’s spirocyclic structure allows it to effectively bind to the target protein, disrupting its function and thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,5-Dioxaspiro[5.5]undecane: Another related compound, characterized by the presence of two oxygen atoms within the spiro ring.
Uniqueness
3,3-Dimethyl-1-oxa-5-azaspiro[5.5]undecane is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H21NO |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
3,3-dimethyl-1-oxa-5-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21NO/c1-10(2)8-12-11(13-9-10)6-4-3-5-7-11/h12H,3-9H2,1-2H3 |
InChIキー |
NWFYDWHNCAUKSI-UHFFFAOYSA-N |
正規SMILES |
CC1(CNC2(CCCCC2)OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-4-oxobutanoic acid](/img/structure/B13318134.png)
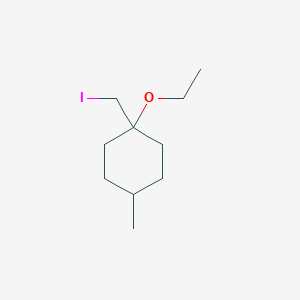
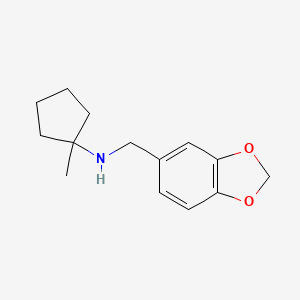
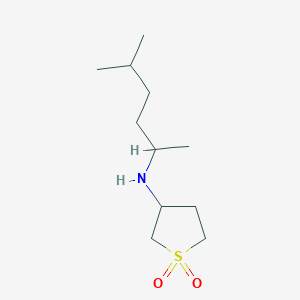
![tert-Butyl N-{[4-(4-formylphenoxy)phenyl]methyl}carbamate](/img/structure/B13318166.png)
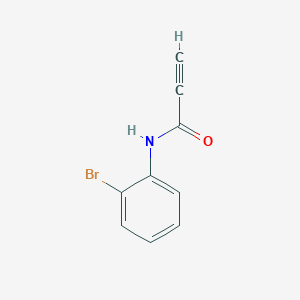
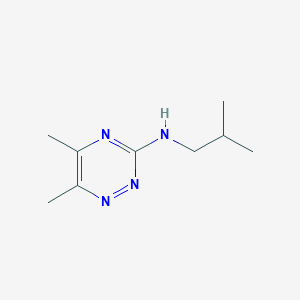
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13318183.png)
![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B13318186.png)

